

Technical Guide: 2'-Cytidylic Acid (2'-CMP)[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2'-Cytidylic acid

CAS No.: 85-94-9

Cat. No.: B1217408

[Get Quote](#)

Executive Summary

2'-Cytidylic acid (Cytidine 2'-monophosphate, 2'-CMP) is a pyrimidine ribonucleotide primarily utilized in biochemical research as a specific competitive inhibitor of ribonucleases (particularly RNase A) and as a structural probe in X-ray crystallography.[1][2][3] Distinct from its biologically ubiquitous isomer 5'-CMP (a precursor in RNA and phospholipid synthesis), 2'-CMP is typically an artifact of alkaline RNA hydrolysis or a synthetic target for mechanistic enzymology.[1]

This guide provides a rigorous technical breakdown of 2'-CMP, distinguishing it from its 3' and 5' isomers, and detailing its physicochemical properties, synthesis pathways, and analytical characterization.

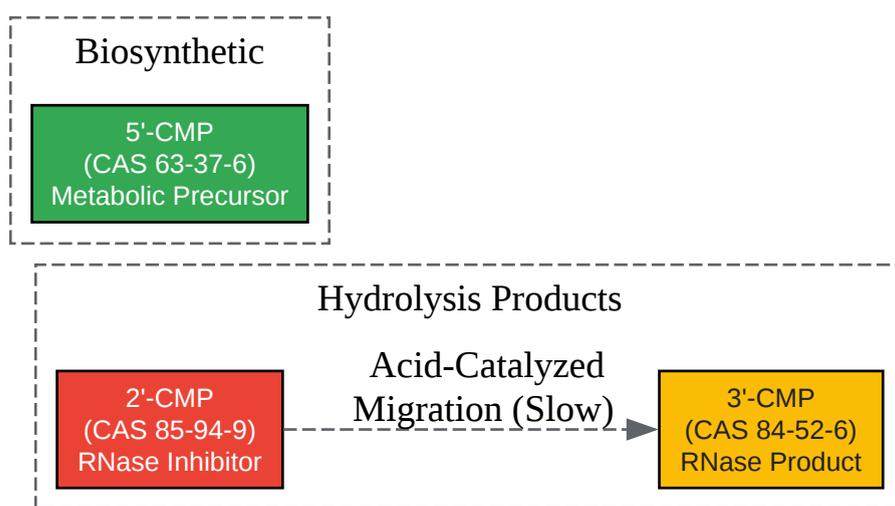
Part 1: Chemical Identity & Nomenclature[1]

The precise identification of 2'-CMP is critical due to the prevalence of its isomers. Commercial "Cytidylic acid" often refers to the 5'-isomer or a mixed 2'/3' isomer fraction unless specified.[1]

Parameter	Value	Notes
Common Name	2'-Cytidylic acid	Also: Cytidine 2'-monophosphate, 2'-CMP
CAS Number	85-94-9	Critical: Do not confuse with 63-37-6 (5'-CMP) or 84-52-6 (3'-CMP).[1]
IUPAC Name	[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]dihydrogen phosphate	Systematic name denoting phosphate at C2'.[1]
Molecular Formula	C ₉ H ₁₄ N ₃ O ₈ P	MW: 323.20 g/mol
SMILES	C1=CN(C(=O)N=C1N)[C@H]2CO)O)OP(=O)(O)O	

Structural Isomerism

The position of the phosphate group fundamentally alters the molecule's biological activity.



[Click to download full resolution via product page](#)

Figure 1: Isomeric relationship between Cytidine monophosphates. 2'-CMP and 3'-CMP are often found as mixtures in hydrolysates, whereas 5'-CMP is the canonical biological building block.[1]

Part 2: Physicochemical Properties[9]

Understanding the ionization state of the phosphate and the cytosine base is essential for developing separation methods (HPLC) and binding assays.

Property	Data	Significance
pKa Values	$pK_{a1} \approx 0.8$ (Phosphate) $pK_{a2} \approx 4.4$ (Cytosine N3) $pK_{a3} \approx 6.2$ (Phosphate)	At physiological pH (7.4), the phosphate is dianionic (-2) and the base is neutral.[1]
Solubility	Sparingly soluble in water (acid form) Highly soluble as Na^+ salt	The free acid crystallizes readily; adjust pH > 6 for high concentration stock solutions.
UV Absorbance	$\lambda_{max} \approx 271$ nm (pH 7) $\lambda_{max} \approx 280$ nm (pH 2)	Useful for concentration determination using Beer-Lambert law ($\epsilon \approx 9.0 \times 10^3$ $M^{-1}cm^{-1}$ at pH 7).[1]
Stability	Susceptible to acyl migration	Under acidic conditions, the phosphate group can migrate between the 2' and 3' positions via a cyclic intermediate.

Part 3: Biological Significance & Applications[1][8][10][11]

Ribonuclease A (RNase A) Inhibition

The primary application of 2'-CMP in protein biochemistry is as a competitive inhibitor of RNase A.

- Mechanism: RNase A cleaves RNA via a 2',3'-cyclic phosphate intermediate.[1] 2'-CMP acts as a product analog that binds tightly to the active site (specifically the P1 subsite), mimicking the geometry of the transition state but unable to undergo the catalytic cleavage downstream.
- Crystallography: It is frequently used to co-crystallize RNases to stabilize the active site conformation for X-ray diffraction studies.

Affinity Chromatography Ligand

2'-CMP is coupled to agarose or sepharose beads to create affinity columns for the purification of RNases.[1] The enzyme binds to the immobilized 2'-CMP at neutral pH and is eluted by altering the pH or ionic strength.

Part 4: Synthesis & Production

2'-CMP is rarely synthesized de novo in biological systems; it is primarily produced via chemical or enzymatic degradation of RNA.[1]

Method 1: Alkaline Hydrolysis of RNA

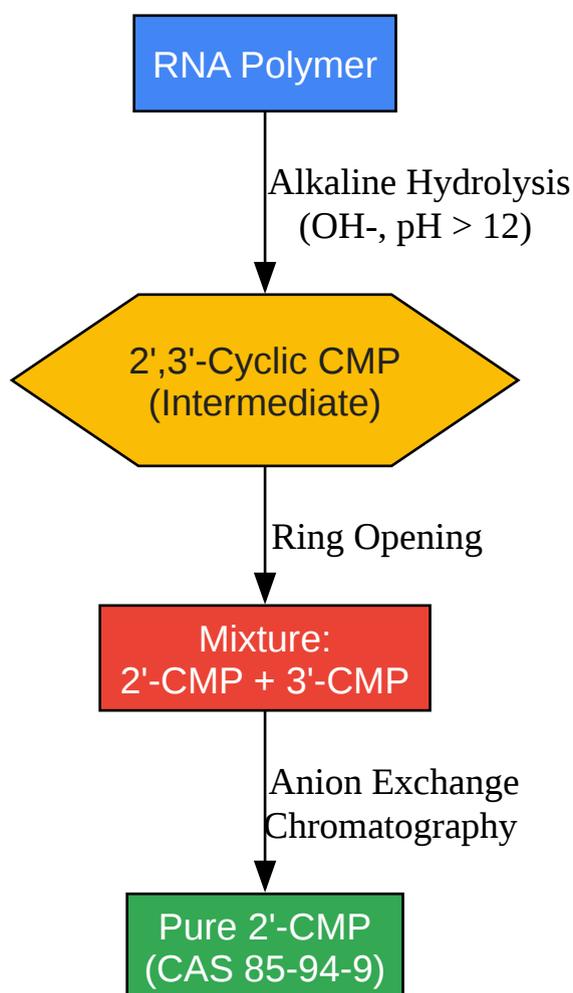
This is the historical and industrial route for producing mixed 2'/3'-CMP.[1]

- Reagent: RNA (Yeast or Bacterial) is treated with 0.3 M KOH at 37°C for 18 hours.[1]
- Mechanism: The 2'-OH attacks the 3'-phosphate, forming a 2',3'-cyclic CMP intermediate.[1]
- Ring Opening: The cyclic phosphate hydrolyzes randomly to yield a mixture of 2'-CMP and 3'-CMP.[1]
- Purification: Requires ion-exchange chromatography to separate the 2' isomer from the 3' isomer.

Method 2: Directed Chemical Synthesis

For high-purity applications requiring no 3'-CMP contamination.[1]

- Protection: Use of a bulky protecting group (e.g., TBDMS or TOM) on the 3'-OH and 5'-OH. [1]
- Phosphorylation: Reaction with phosphorus oxychloride or phosphoramidites at the exposed 2'-OH. [1]
- Deprotection: Careful removal of protecting groups to avoid phosphate migration.



[Click to download full resolution via product page](#)

Figure 2: Production of 2'-CMP via alkaline hydrolysis of RNA. [1]

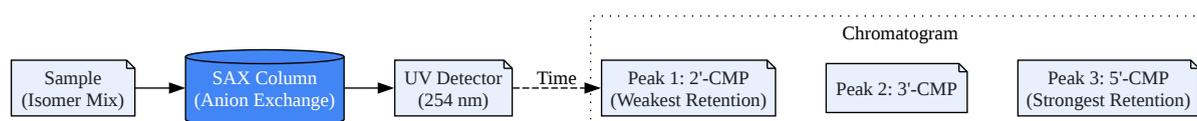
Part 5: Analytical Characterization (HPLC)

Separating 2'-CMP from its 3' isomer is analytically challenging due to their identical mass and similar pKa. [1] Anion Exchange Chromatography (AEX) is the gold standard.

Protocol: Separation of 2'-CMP, 3'-CMP, and 5'-CMP

Objective: Verify purity of 2'-CMP reagent.

- Column: Strong Anion Exchange (SAX) (e.g., Partisil 10 SAX or equivalent quaternary ammonium phase).
- Mobile Phase:
 - Buffer A: 0.007 M KH_2PO_4 (pH 4.0)
 - Buffer B: 0.25 M KH_2PO_4 , 0.5 M KCl (pH 4.0)
- Gradient: Linear gradient from 0% to 100% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or 280 nm.
- Elution Order:
 - The elution order is typically 2'-CMP < 3'-CMP < 5'-CMP.[1]
 - Note: The 2'-phosphate is slightly less acidic (higher pKa) than the 3'-phosphate due to the proximity of the glycosidic bond, leading to weaker retention on anion exchangers at acidic pH.



[Click to download full resolution via product page](#)

Figure 3: Analytical workflow for isomer separation.

References

- Chemical Identity & Properties
 - PubChem Compound Summary for CID 101544: **2'-Cytidylic acid**.^[1] National Center for Biotechnology Information (2025). [Link](#)
 - Merck Index, 12th Edition, Entry 2854 (Cytidylic Acid).
- RNase Inhibition & Crystallography
 - Leonidas, D. D., et al. "Binding of 2'-CMP to Ribonuclease A." *Journal of Molecular Biology* (2001). [Link](#)
 - Raines, R. T. "Ribonuclease A." *Chemical Reviews* (1998). [Link](#)
- Cohn, W. E. "The separation of purine and pyrimidine bases and of nucleotides by ion-exchange." *Science* (1949). (Foundational text on isomer separation).
- Brown, P. R. "High-Performance Liquid Chromatography of Nucleotides."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Cytidine Monophosphate | SIELC Technologies \[sielc.com\]](#)
- [2. cdn.technologynetworks.com \[cdn.technologynetworks.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 2'-Cytidylic Acid (2'-CMP)^[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217408#2-cytidylic-acid-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1217408#2-cytidylic-acid-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com